molecular formula C12H14ClN3O B12509076 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidinium chloride

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidinium chloride

Cat. No.: B12509076
M. Wt: 251.71 g/mol
InChI Key: BGLZSWCTBHMPCE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidinium chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol, followed by refluxing until the evolution of hydrogen sulfide ceases . Another method involves the use of tetrahydrofuran (THF) as a solvent, with the reaction mixture being refluxed for several hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidinium chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, ethanol, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sulfuric acid in ethanol at room temperature can lead to the formation of different oxadiazole derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens . Additionally, it is used in proteomics research as a biochemical tool . Its versatility makes it valuable in various industrial applications, including the development of new drugs and materials.

Mechanism of Action

The mechanism of action of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidinium chloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring in its structure is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H14ClN3O

Molecular Weight

251.71 g/mol

IUPAC Name

3-phenyl-5-pyrrolidin-1-ium-2-yl-1,2,4-oxadiazole;chloride

InChI

InChI=1S/C12H13N3O.ClH/c1-2-5-9(6-3-1)11-14-12(16-15-11)10-7-4-8-13-10;/h1-3,5-6,10,13H,4,7-8H2;1H

InChI Key

BGLZSWCTBHMPCE-UHFFFAOYSA-N

Canonical SMILES

C1CC([NH2+]C1)C2=NC(=NO2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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